molecular formula C17H27N3O3S B6767294 N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide

Cat. No.: B6767294
M. Wt: 353.5 g/mol
InChI Key: BPCGXDVNFDJBDI-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is a complex organic compound featuring a cyclohexyl group, a dioxothiolan ring, and a methylpyrazolyl moiety

Properties

IUPAC Name

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-19-12-14(11-18-19)7-8-17(21)20(15-5-3-2-4-6-15)16-9-10-24(22,23)13-16/h11-12,15-16H,2-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCGXDVNFDJBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CCC(=O)N(C2CCCCC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide typically involves multiple steps:

    Formation of the Dioxothiolan Ring: The dioxothiolan ring can be synthesized through the oxidation of a thiolane derivative using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

    Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via nucleophilic substitution reactions, often using cyclohexylamine as a nucleophile.

    Incorporation of the Methylpyrazolyl Moiety: The methylpyrazolyl group is typically added through a condensation reaction involving a pyrazole derivative and an appropriate aldehyde or ketone.

    Final Coupling: The final step involves coupling the intermediate products to form the desired propanamide structure, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The dioxothiolan ring can undergo further oxidation to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiolane derivatives, potentially altering its biological activity.

    Substitution: The cyclohexyl and methylpyrazolyl groups can participate in various substitution reactions, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

    Sulfone Derivatives: Formed through oxidation.

    Thiolane Derivatives: Formed through reduction.

    Substituted Derivatives: Formed through various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules. It can also serve as a probe to investigate cellular pathways and mechanisms.

Medicine

In medicine, this compound could be explored for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The dioxothiolan ring and methylpyrazolyl moiety are likely critical for these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-ethylpyrazol-4-yl)propanamide: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

    N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylimidazol-4-yl)propanamide: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

N-cyclohexyl-N-(1,1-dioxothiolan-3-yl)-3-(1-methylpyrazol-4-yl)propanamide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the dioxothiolan ring and the methylpyrazolyl moiety in the same molecule is relatively rare, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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